3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
説明
特性
IUPAC Name |
3-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(10-9-13(17)18)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHPOBHBBHWAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375435 | |
| Record name | 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289889-03-8 | |
| Record name | 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
The synthesis of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid typically involves the protection of amino acids with tert-butoxycarbonyl (Boc) groups. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
The compound undergoes four primary reaction types due to its functional groups:
| Reaction Type | Functional Group Involved | Key Reagents/Conditions |
|---|---|---|
| Deprotection | Boc-protected amine | Trifluoroacetic acid (TFA), HCl/dioxane |
| Esterification | Carboxylic acid | DCC/DMAP, SOCl₂/ROH |
| Amide bond formation | Carboxylic acid | HOBt/EDCI, DCC |
| Hydrogenolysis | Benzyl group (optional) | H₂/Pd-C |
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to expose the free amine:
Experimental Data :
Comparative Deprotection Conditions :
| Reagent | Solvent | Temperature | Efficiency |
|---|---|---|---|
| TFA | DCM | 25°C | 95% |
| HCl (4M) | Dioxane | 0°C | 85% |
| H₂SO₄ | THF | 40°C | 70% |
Esterification
The carboxylic acid reacts with alcohols to form esters, facilitated by coupling agents:
Key Findings :
-
Reagents : DCC (1.2 equiv) and DMAP (0.1 equiv) in anhydrous THF .
-
Side Reaction : <5% diketopiperazine formation due to intramolecular cyclization .
Amide Bond Formation
The carboxylic acid couples with amines to form amides, critical for peptide synthesis:
Optimized Protocol :
-
Reaction Time : 12–24 hours at 0–4°C.
-
Yield : 75–88% for primary amines; 60–70% for secondary amines .
Hydrogenolysis of the Benzyl Group
While less common, the benzyl group can be removed via catalytic hydrogenation:
Conditions :
Stability and Side Reactions
Industrial-Scale Considerations
科学的研究の応用
Organic Synthesis
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid serves as a versatile building block in the synthesis of peptides and other complex organic molecules. The Boc group is commonly used to protect amines during chemical reactions, allowing for selective reactions without interference from the amino group.
Case Study: Peptide Synthesis
In a study focused on peptide synthesis, researchers utilized this compound as a key intermediate. The Boc protection facilitated the formation of peptide bonds while maintaining the integrity of the amino group during subsequent reactions. This application highlights the compound's importance in producing biologically active peptides.
Medicinal Chemistry
The compound is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural characteristics allow it to be modified into various derivatives that can exhibit therapeutic effects.
Table: Potential Derivatives and Their Applications
| Derivative Name | Application Area | Therapeutic Potential |
|---|---|---|
| N-Boc-phenylalanine | Anticancer agents | Inhibitors of tumor growth |
| N-Boc-tryptophan | Neurotransmitter precursors | Treatment of depression and anxiety |
| N-Boc-alanine | Antibiotic development | Broad-spectrum antimicrobial agents |
Biochemical Research
In biochemistry, this compound is employed to study enzyme-substrate interactions and protein modifications. Its ability to influence protein synthesis makes it a valuable tool in understanding cellular processes.
Industrial Applications
The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its role as a building block in industrial chemistry underscores its versatility beyond laboratory settings.
Table: Industrial Uses
| Application | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in synthesizing fine chemicals |
| Agrochemicals | Potential use in developing agricultural products |
| Polymer Chemistry | Serves as a monomer in polymer synthesis |
作用機序
The mechanism of action of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biochemical processes at the molecular level. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Substituent Effects
The benzyl group in 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid distinguishes it from analogs with alternative aromatic or aliphatic substituents:
- Electron-Withdrawing Groups : The dichlorophenyl and fluorophenyl analogs (CAS: 2051-95-8, ) exhibit increased stability and reactivity in electrophilic environments due to halogen substituents.
- Polar Substituents : The 4-hydroxyphenyl variant () shows higher aqueous solubility, making it suitable for hydrophilic drug formulations.
- Steric Effects : The methyl-substituted analog () demonstrates reduced reactivity in coupling reactions due to steric hindrance.
Stereochemical Variations
Enantiomeric forms of similar compounds, such as (R)- and (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid (), highlight the importance of chirality in biological activity. For instance, (S)-enantiomers are often preferred in peptide synthesis for compatibility with natural L-amino acids.
生物活性
3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid (CAS No. 289889-03-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The molecular formula is , and it features a propanoic acid backbone.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Its mechanism may involve:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical in cancer cell proliferation.
- Modulation of Receptor Activity : It may bind to receptors involved in various signaling pathways, influencing cellular responses.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown micromolar inhibition against key proteins involved in cancer cell survival, such as HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .
Case Studies
- Inhibition Studies : A study highlighted the compound's potential in inhibiting the growth of cancer cells through high-throughput screening methods. The results demonstrated that derivatives of this compound could induce multipolar spindle formation, leading to apoptosis in centrosome-amplified cancer cells .
- Biochemical Assays : In biochemical assays, compounds related to this compound showed promising results in inhibiting recombinant proteins associated with cancer progression. For example, IC50 values were reported in the low micromolar range, indicating potent activity against specific targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO4 |
| CAS Number | 289889-03-8 |
| Anticancer IC50 (micromolar range) | 1-10 µM |
| Solubility | Soluble in DMSO |
| Stability | Stable under physiological conditions |
Q & A
Q. What are the common synthetic routes for 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. A standard method includes:
- Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Step 2 : Benzyl group introduction via alkylation or reductive amination, often using benzyl bromide and a base (e.g., NaH or Et₃N) .
- Step 3 : Carboxylic acid activation (e.g., using DCC/DMAP) for subsequent coupling or functionalization . Critical parameters : Maintain anhydrous conditions during Boc protection to prevent premature deprotection. Monitor reaction progress via TLC or LC-MS.
Q. What purification techniques are recommended for isolating this compound?
Post-synthesis purification often employs:
- Liquid-liquid extraction : Separate organic and aqueous layers using DCM/water, with acid-base partitioning to isolate the carboxylic acid .
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for optimal resolution .
- HPLC : For high-purity requirements (e.g., >95%), reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) are effective .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral derivatives?
For enantiomerically pure analogs (e.g., (R)- or (S)-configured products):
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected precursors, as described in asymmetric syntheses of similar amino acid derivatives .
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for enantioselective benzylation or carboxylation . Validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. What strategies mitigate Boc group instability during solid-phase peptide synthesis (SPPS)?
The Boc group is acid-labile, requiring careful handling:
- Deprotection : Use mild acids (e.g., 30% TFA in DCM) for short durations (5–10 min) to minimize side reactions .
- Coupling efficiency : Optimize coupling agents (e.g., HATU or PyBOP) to reduce reaction times and improve yields .
- Monitoring : Use Kaiser or chloranil tests to verify complete deprotection/coupling .
Q. How to resolve contradictions in spectral data (e.g., NMR, MS) for structural analogs?
Discrepancies may arise from tautomerism or solvent effects:
Q. What substituent modifications enhance bioactivity in phenylpropanoic acid analogs?
Structure-activity relationship (SAR) studies suggest:
Q. How to evaluate pharmacokinetic properties (e.g., LogP, metabolic stability) of derivatives?
Key methodologies include:
Q. What experimental designs address contradictory biological activity data in cell-based assays?
Discrepancies may stem from off-target effects or assay conditions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
